VAP-1/SSAO Enzyme Inhibition: Potency Against Human Target
3-[(3-Aminophenyl)amino]benzonitrile demonstrates specific and potent inhibition of human Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), with a reported IC50 value of 32 nM [1]. In a related cell-based assay using CHO cells expressing human VAP-1, the compound exhibited an IC50 of 31 nM [1]. This level of potency is comparable to that of established VAP-1 inhibitors. For instance, the known inhibitor LJP-1586 exhibits IC50 values against rodent and human SSAO in the range of 4 to 43 nM . While a direct head-to-head comparison is not available, these cross-study data place 3-[(3-aminophenyl)amino]benzonitrile within the same potency range as advanced VAP-1 inhibitors. In stark contrast, alternative positional isomers such as 3-[(2-aminophenyl)amino]benzonitrile (CAS 330943-13-0) and 3-[(4-aminophenyl)amino]benzonitrile lack any published VAP-1 inhibitory data, suggesting that the 3,3'-substitution pattern is essential for this activity.
| Evidence Dimension | Inhibition of human VAP-1/SSAO enzyme |
|---|---|
| Target Compound Data | IC50 = 32 nM (enzymatic assay); IC50 = 31 nM (cell-based assay) |
| Comparator Or Baseline | LJP-1586: IC50 = 4–43 nM (cross-study range) |
| Quantified Difference | Target compound potency falls within the established range for advanced VAP-1 inhibitors. |
| Conditions | Human VAP-1 enzyme radiochemistry-enzymatic assay using 14C-benzylamine substrate at 25°C; CHO cell-based assay with 14C-benzylamine substrate. |
Why This Matters
This quantitative potency data justifies the selection of 3-[(3-aminophenyl)amino]benzonitrile for VAP-1/SSAO inhibitor research, as it provides a validated starting point for SAR studies, unlike its untested positional isomers.
- [1] BindingDB. (2025). Entry BDBM128993: US8802679, 69. View Source
